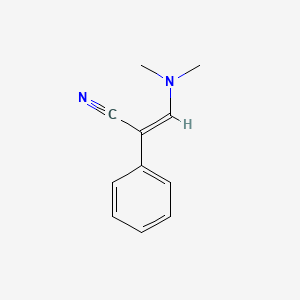
2,3-二氢-1H-吲哚-6-腈盐酸盐
描述
Indoles and their derivatives, including compounds like "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride," are significant in organic chemistry due to their presence in various natural products and pharmaceuticals. They are known for their diverse biological activities and are utilized in the synthesis of a wide range of therapeutic agents.
Synthesis Analysis
The synthesis of indole derivatives, closely related to "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride," often involves C-C bond formation at the indole ring. For instance, Kumar et al. (2012) described the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives through an AlCl3-mediated C-C bond-forming reaction, demonstrating a method that could potentially be adapted for the synthesis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride (Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed through techniques such as X-ray diffraction. Kumar et al. (2012) also established the molecular structure of a representative compound unambiguously by single-crystal X-ray diffraction, underscoring the importance of this technique in analyzing the molecular structure of compounds similar to "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride" (Kumar et al., 2012).
Chemical Reactions and Properties
Indole derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. Lakhdar et al. (2006) investigated the nucleophilic reactivities of indoles, providing insights into the types of chemical reactions indoles can undergo, which may include couplings and substitutions relevant to the synthesis and functionalization of "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride" (Lakhdar et al., 2006).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in pharmaceutical synthesis. Jukić et al. (2010) conducted a detailed analysis of the crystal structure and physical properties of a pyridine-carbonitrile compound, which can offer parallels in understanding the physical characteristics of "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride" (Jukić et al., 2010).
Chemical Properties Analysis
The chemical properties of indole derivatives, including reactivity, stability, and functional group transformations, are fundamental for their use in synthetic chemistry. The work by Lakhdar et al. (2006) on the nucleophilic reactivities of indoles provides valuable information on the chemical behavior of these compounds, which is relevant to understanding the chemical properties of "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride" (Lakhdar et al., 2006).
科学研究应用
抗病毒活性
吲哚衍生物已显示出有希望的抗病毒活性。 例如,据报道,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物是抗病毒剂 {svg_1}。虽然没有关于2,3-二氢-1H-吲哚-6-腈盐酸盐的具体研究,但它有可能由于其吲哚结构而表现出类似的抗病毒特性。
抗炎活性
吲哚衍生物以其抗炎特性而闻名 {svg_2}。它们有可能抑制促炎细胞因子的产生,从而在炎症性疾病中提供治疗效果。
抗癌活性
已发现吲哚衍生物具有抗癌特性 {svg_3}。它们可以干扰癌细胞的增殖并诱导凋亡,使其成为癌症治疗的潜在候选药物。
抗HIV活性
据报道,一些吲哚衍生物具有抗HIV活性 {svg_4}。它们可以抑制急性感染细胞中HIV-1和HIV-2株的复制。
抗氧化活性
吲哚衍生物可以充当抗氧化剂 {svg_5}。它们可以中和体内的有害自由基,从而防止氧化应激和相关疾病。
抗菌活性
吲哚衍生物已显示出对各种病原体的抗菌活性 {svg_6}。它们可以抑制细菌、真菌和其他微生物的生长,使其在治疗传染病方面有用。
抗结核活性
吲哚衍生物可以表现出抗结核活性 {svg_7}。它们可以抑制导致结核病的细菌结核分枝杆菌的生长。
抗糖尿病活性
已发现吲哚衍生物具有抗糖尿病特性 {svg_8}。它们有可能调节血糖水平并改善胰岛素敏感性,从而在糖尿病管理中提供治疗益处。
作用机制
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological activities .
Result of Action
The broad-spectrum biological activities of indole derivatives suggest that they can have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the activity of key signaling pathways involved in cell proliferation, apoptosis, and differentiation . Additionally, 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride may impact the expression of genes related to these processes, thereby altering cellular behavior and function.
Molecular Mechanism
At the molecular level, 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding often involves interactions with the active site of the enzyme or receptor, resulting in changes in their conformation and activity. Furthermore, 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride may result in alterations in cellular function, including changes in cell proliferation, apoptosis, and differentiation.
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.
Metabolic Pathways
2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function . Additionally, 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride may affect metabolic flux and metabolite levels, thereby modulating cellular metabolism.
Transport and Distribution
The transport and distribution of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride within subcellular structures can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
2,3-dihydro-1H-indole-6-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-2,5,11H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGFKAPXDCJPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693603 | |
| Record name | 2,3-Dihydro-1H-indole-6-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187928-89-7, 15861-35-5 | |
| Record name | 1H-Indole-6-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-indole-6-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indole-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-dihydro-1H-indole-6-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)


